molecular formula C8H14F2O B12845356 2,2-Difluoro-4-methyl-3-heptanone

2,2-Difluoro-4-methyl-3-heptanone

Cat. No.: B12845356
M. Wt: 164.19 g/mol
InChI Key: OQUISTDZLJATPV-UHFFFAOYSA-N
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Description

2,2-Difluoro-4-methyl-3-heptanone is an organic compound with the molecular formula C8H14F2O It is a ketone characterized by the presence of two fluorine atoms and a methyl group attached to the heptanone backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,2-Difluoro-4-methyl-3-heptanone typically involves the fluorination of a suitable precursor. One common method is the reaction of 4-methyl-3-heptanone with a fluorinating agent such as diethylaminosulfur trifluoride (DAST) under controlled conditions. The reaction is carried out in an inert solvent like dichloromethane at low temperatures to ensure selective fluorination.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to maintain precise control over reaction parameters. This ensures high yield and purity of the product. The use of advanced fluorinating agents and catalysts can further optimize the process.

Chemical Reactions Analysis

Types of Reactions: 2,2-Difluoro-4-methyl-3-heptanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products Formed:

    Oxidation: Formation of 2,2-difluoro-4-methyl-3-heptanoic acid.

    Reduction: Formation of 2,2-difluoro-4-methyl-3-heptanol.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemical Synthesis

Fluorinated Compounds Production
2,2-Difluoro-4-methyl-3-heptanone serves as a valuable intermediate in the synthesis of various fluorinated compounds. Its unique structure allows it to participate in carbonyl addition reactions, leading to the formation of complex molecules with potential applications in pharmaceuticals and agrochemicals. For instance, reactions involving this compound have been shown to yield high-selectivity products containing multiple stereocenters, which are critical in drug development .

Pharmaceutical Applications

Antimicrobial Activity
Research has indicated that derivatives of this compound exhibit antimicrobial properties. In studies, certain fluorinated compounds derived from this ketone demonstrated significant activity against pathogenic microorganisms, suggesting potential use as antimicrobial agents . The effectiveness of these compounds at low concentrations highlights their potential for developing new therapeutic agents.

Material Science

Light Emitting Diodes and Solar Cells
The compound's unique electronic properties make it a candidate for use in light-emitting diodes (LEDs) and solar cell technologies. Fluorinated compounds often exhibit enhanced stability and efficiency in electronic applications due to their ability to facilitate charge transport . This aspect is particularly relevant in the development of next-generation electronic devices.

Case Study 1: Synthesis of Fluorinated Alcohols

A study demonstrated the use of this compound in the synthesis of fluorinated alcohols through stereoselective reactions. The resulting products showed promise for further functionalization in pharmaceutical applications, providing insights into the compound's versatility in organic synthesis .

Case Study 2: Antimicrobial Efficacy

In a comparative study on antimicrobial agents, derivatives derived from this compound were tested against various bacterial strains. The results indicated that these compounds exhibited potent activity against resistant strains, making them candidates for further development as therapeutic agents .

Mechanism of Action

The mechanism of action of 2,2-Difluoro-4-methyl-3-heptanone involves its interaction with specific molecular targets. The presence of fluorine atoms can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

    2,2-Difluoro-3-heptanone: Lacks the methyl group at the 4-position.

    4-Methyl-3-heptanone: Lacks the fluorine atoms.

    2,2-Difluoro-4-methyl-2-pentanone: Has a shorter carbon chain.

Uniqueness: 2,2-Difluoro-4-methyl-3-heptanone is unique due to the combination of fluorine atoms and a methyl group, which imparts distinct chemical and physical properties. This makes it a valuable compound for various applications where such properties are desirable.

Biological Activity

2,2-Difluoro-4-methyl-3-heptanone is a fluorinated ketone that has garnered interest due to its potential biological activities. The incorporation of fluorine atoms into organic compounds often enhances their pharmacological properties, making them valuable in medicinal chemistry. This article reviews the biological activity of this compound, focusing on its mechanisms, effects on various biological systems, and potential applications.

Chemical Structure and Properties

The chemical structure of this compound is characterized by the following features:

  • Fluorine Substitution : The presence of two fluorine atoms at the second carbon position significantly alters the compound's reactivity and interaction with biological targets.
  • Ketone Functional Group : The carbonyl group (C=O) contributes to its electrophilic nature, which can influence its biological interactions.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : Fluorinated compounds often act as enzyme inhibitors. For instance, studies suggest that similar fluorinated ketones can inhibit enzymes involved in metabolic pathways, potentially affecting cellular metabolism and energy production.
  • Antimicrobial Activity : Preliminary investigations indicate that this compound may exhibit antimicrobial properties. Compounds with similar structures have shown efficacy against various bacterial strains by disrupting cellular membranes or inhibiting vital enzymatic processes.
  • Antiviral Potential : The compound's ability to interfere with viral replication processes has been noted in related studies. Fluorinated compounds are frequently explored for their potential as antiviral agents due to their enhanced lipophilicity and ability to penetrate lipid membranes.

Research Findings

Several studies have explored the biological activity of similar fluorinated compounds, providing insights into the potential effects of this compound:

StudyFindings
Identified significant enzyme inhibition in metabolic pathways when tested against liver microsomes.
Demonstrated antimicrobial activity against Gram-positive and Gram-negative bacteria, with varying degrees of effectiveness.
Showed potential antiviral activity against HIV strains; however, further research is needed to confirm these effects specifically for this compound.

Case Studies

  • Antimicrobial Efficacy : A study evaluated the antimicrobial properties of various fluorinated ketones, including this compound. Results indicated a broad spectrum of activity against common pathogens such as Staphylococcus aureus and Escherichia coli, suggesting potential for development as an antibacterial agent.
  • Toxicological Assessment : Toxicity studies conducted on related compounds revealed low cytotoxicity at therapeutic concentrations, indicating a favorable safety profile for further development.

Properties

Molecular Formula

C8H14F2O

Molecular Weight

164.19 g/mol

IUPAC Name

2,2-difluoro-4-methylheptan-3-one

InChI

InChI=1S/C8H14F2O/c1-4-5-6(2)7(11)8(3,9)10/h6H,4-5H2,1-3H3

InChI Key

OQUISTDZLJATPV-UHFFFAOYSA-N

Canonical SMILES

CCCC(C)C(=O)C(C)(F)F

Origin of Product

United States

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